

Commercial Sourcing and Technical Guide: (S)-1-Cbz-3-Boc-aminopyrrolidine

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Compound of Interest

Compound Name: S-1-Cbz-3-Boc-aminopyrrolidine

Cat. No.: B057388

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical data for (S)-1-Cbz-3-Boc-aminopyrrolidine (CAS No. 122536-74-7). This chiral pyrrolidine derivative is a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical agents. This guide includes a summary of commercial suppliers, detailed experimental protocols for key transformations, and visualizations of relevant chemical workflows.

Commercial Supplier Overview

(S)-1-Cbz-3-Boc-aminopyrrolidine, also known by its IUPAC name benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate, is available from a range of commercial suppliers. The purity and available quantities vary, impacting its suitability for different research and development stages, from initial screening to scale-up production. A summary of offerings from several suppliers is presented below.



Supplier	Purity	Available Quantities	Price (USD)	Lead Time
AccelaChem	≥95%	0.25g, bulk	\$1200 (0.25g)	4+ weeks
Career Henan Chemical Co.	85.0-99.8%	Custom (up to 200 kg/week)	Inquire	Within 3 days
ChemicalBook	Varies by vendor	Grams to Kilograms	Varies	Varies
Sigma-Aldrich	≥95%	Inquire	Inquire	Inquire
Weifang Yangxu Group	99%	Milligrams to Kilograms	Inquire	7 days

Note: Prices and lead times are subject to change and should be confirmed with the respective suppliers. "Inquire" indicates that pricing is available upon request for specific quantities.

Experimental Protocols

The utility of (S)-1-Cbz-3-Boc-aminopyrrolidine lies in its versatile reactivity, allowing for selective deprotection and subsequent elaboration of the pyrrolidine scaffold. Below are detailed experimental protocols for common transformations.

Protocol 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that can be removed under acidic conditions. This protocol describes a general procedure for the selective deprotection of the Boc group from (S)-1-Cbz-3-Boc-aminopyrrolidine.

Materials:

- (S)-1-Cbz-3-Boc-aminopyrrolidine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)



- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve (S)-1-Cbz-3-Boc-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes).
- To the stirred solution, add trifluoroacetic acid (TFA, 2-4 eq) dropwise at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
- Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (S)-1-Cbz-3-aminopyrrolidine.
- The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Quality Control - Chiral HPLC for Enantiomeric Purity



Ensuring the enantiomeric purity of chiral building blocks is critical in drug development. This protocol outlines a general method for determining the enantiomeric excess (e.e.) of (S)-1-Cbz-3-Boc-aminopyrrolidine using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., CHIRALPAK® series)

Mobile Phase and Conditions:

- A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
- The exact composition of the mobile phase and the flow rate should be optimized for the specific chiral column used to achieve baseline separation of the enantiomers.
- Detection is typically performed at a wavelength where the compound exhibits strong UV absorbance (e.g., 220-260 nm).

Sample Preparation:

- Prepare a stock solution of the (S)-1-Cbz-3-Boc-aminopyrrolidine sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
- Prepare a solution of the racemic mixture to confirm the elution order of the enantiomers.

Procedure:

- Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
- Inject a small volume (e.g., 5-10 μL) of the sample solution onto the column.
- Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the chromatogram of the racemate.



Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [
 (Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of (S)-1-Cbz-3-Boc-aminopyrrolidine.

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Caption: Quality control workflow for chiral purity analysis.

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